molecular formula C22H22O7 B3029875 Schisandrin C epoxide CAS No. 81345-36-0

Schisandrin C epoxide

Cat. No.: B3029875
CAS No.: 81345-36-0
M. Wt: 398.4 g/mol
InChI Key: CYJVZLGKOMMOJB-MOGXELDJSA-N
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Description

Schisandrin C epoxide is a derivative of Schisandrin C, a lignan compound primarily found in the fruit of Schisandra chinensisThis compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Mechanism of Action

Target of Action

Schisandrin C epoxide primarily targets the nuclear factor erythroid 2-related factor-2 (Nrf-2) and nuclear factor kappa B (NF-κB) pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation, respectively .

Mode of Action

this compound interacts with its targets by modulating their activities. It has been shown to stimulate Nrf-2 signaling, which leads to the expression of cytoprotective genes that combat oxidative stress . Additionally, it suppresses the activation of NF-κB, thereby mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The compound affects several biochemical pathways. It bolsters the myocardial antioxidant-reducing response, mitigating the impact of oxygen free radicals . It also regulates inflammatory signaling pathways, notably MAPK, PI3K/Akt . These pathways are intimately associated with the effects maintenance of cellular homeostasis and protection by Schisandrin C against oxidative damage .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This highlights the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties when evaluating the compound’s impact on bioavailability.

Result of Action

At the molecular level, this compound triggers apoptosis, arrests the cell cycle, induces oxidative stress, and modulates autophagy . At the cellular level, it enhances mitochondrial biogenesis and autophagy in skeletal muscle cells, offering protection against oxidative damage .

Action Environment

Environmental factors, such as regional climate and soil conditions, can influence the composition and contents of secondary metabolites in this compound . These factors can affect the compound’s action, efficacy, and stability, underscoring the importance of considering environmental influences when studying the compound’s pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin C epoxide typically involves the epoxidation of Schisandrin C. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve the extraction of Schisandrin C from Schisandra chinensis followed by chemical epoxidation. The process requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its role in modulating cellular pathways and protecting against oxidative stress.

    Medicine: Explored for its hepatoprotective, anti-inflammatory, and antioxidant properties. It has shown promise in the treatment of liver diseases and cardiovascular conditions.

    Industry: Potential use in the development of nutraceuticals and functional foods

Comparison with Similar Compounds

Uniqueness of Schisandrin C Epoxide: this compound stands out due to its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potent pharmacological effects make it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJVZLGKOMMOJB-MOGXELDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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